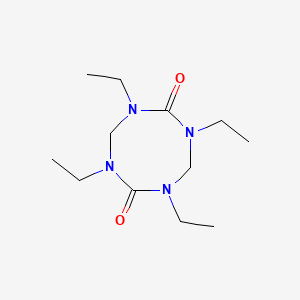
Aminopropylethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is particularly valuable for its ability to covalently attach organic films to metal oxides such as silica and titania . It is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Aminopropylethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltriethoxysilane with ammonia or an amine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the hydrolytic condensation of 3-aminopropyltriethoxysilane with hydrochloric or trifluoromethanesulfonic acid . This process results in the formation of octa(3-aminopropyl)silsesquioxane, which can be used in various applications.
Chemical Reactions Analysis
Aminopropylethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, allowing it to react with various electrophiles.
Polymerization: This compound can catalyze sol-gel polymerization reactions, leading to the formation of silica-based molecularly imprinted polymers.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), and various electrophiles. The major products formed from these reactions include silanols, siloxanes, and silica-based polymers .
Scientific Research Applications
Aminopropylethoxysilane has a wide range of scientific research applications, including:
Surface Modification: It is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle surfaces, enhancing their dispersibility and anti-bacterial properties.
Biosensing: This compound is used to create stable monolayers on oxide surfaces for biosensing applications.
Biomedical Applications: This compound-functionalized surfaces have been shown to be non-toxic to certain cell types, making them suitable for use in cell culture and drug delivery systems.
Mechanism of Action
The mechanism by which aminopropylethoxysilane exerts its effects involves the formation of covalent bonds with various substrates. The amino group in this compound can react with electrophiles, leading to the formation of stable amide or imine bonds . Additionally, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds . These reactions enable this compound to modify surfaces and create functionalized materials with enhanced properties.
Comparison with Similar Compounds
Aminopropylethoxysilane is similar to other organosilicon compounds such as:
3-Aminopropyltrimethoxysilane: This compound has similar functional groups but differs in the number of methoxy groups attached to the silicon atom.
3-Aminopropylmethyldiethoxysilane: This compound has one methyl group and two ethoxy groups attached to the silicon atom, providing different reactivity and properties.
This compound is unique in its ability to form stable covalent bonds with a wide range of substrates, making it highly versatile for various applications .
Properties
Molecular Formula |
C5H13NOSi |
|---|---|
Molecular Weight |
131.25 g/mol |
InChI |
InChI=1S/C5H13NOSi/c1-2-7-8-5-3-4-6/h2-6H2,1H3 |
InChI Key |
PNOQXNISYJPDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


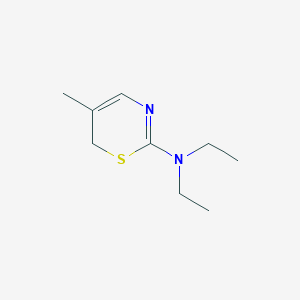
![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
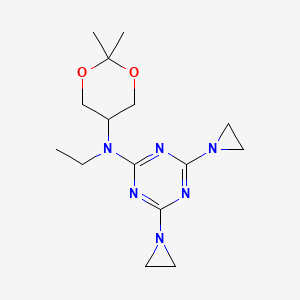

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
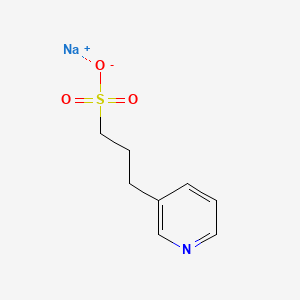
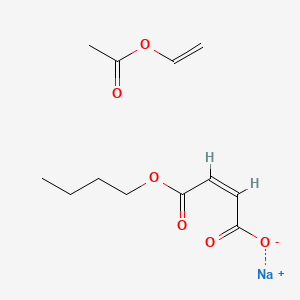
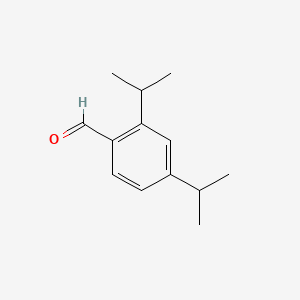
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
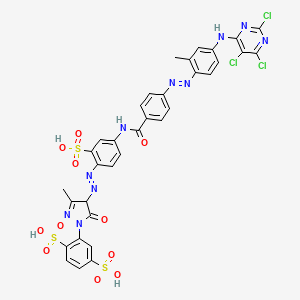
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
